Ethyl 4-(benzylamino)but-2-enoate

Organocatalysis Asymmetric synthesis Pyrrolidine heterocycles

Ethyl 4-(benzylamino)but-2-enoate (CAS 129975-11-7) is a 4-substituted-2,3-unsaturated ester belonging to the β-enamino ester class, characterized by a benzylamino group at the γ-position of an α,β-unsaturated ethyl ester scaffold (molecular formula C₁₃H₁₇NO₂, MW 219.28 g/mol, calculated LogP 2.29). It serves as a versatile electrophilic building block for constructing nitrogen-containing heterocycles and β-amino acid derivatives, with demonstrated utility in organocatalytic cascade reactions and direct nucleophilic displacement chemistry that distinguishes it from its 3-substituted regioisomer and N-unsubstituted analogs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 129975-11-7
Cat. No. B14271496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzylamino)but-2-enoate
CAS129975-11-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCNCC1=CC=CC=C1
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3
InChIKeyPLNDMCCIVDQBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Benzylamino)but-2-enoate (CAS 129975-11-7): Core Structural Identity and Procurement-Relevant Classification


Ethyl 4-(benzylamino)but-2-enoate (CAS 129975-11-7) is a 4-substituted-2,3-unsaturated ester belonging to the β-enamino ester class, characterized by a benzylamino group at the γ-position of an α,β-unsaturated ethyl ester scaffold (molecular formula C₁₃H₁₇NO₂, MW 219.28 g/mol, calculated LogP 2.29) . It serves as a versatile electrophilic building block for constructing nitrogen-containing heterocycles and β-amino acid derivatives, with demonstrated utility in organocatalytic cascade reactions and direct nucleophilic displacement chemistry that distinguishes it from its 3-substituted regioisomer and N-unsubstituted analogs [1][2].

Ethyl 4-(Benzylamino)but-2-enoate: Why the 4-Benzylamino Substitution Pattern Cannot Be Interchanged with 3-Substituted or N-Unsubstituted Analogs


Within the β-enamino ester family, the position of the amino substituent (C-3 vs. C-4) and the nature of the N-protecting group fundamentally dictate both reactivity profile and synthetic outcome. The 4-benzylamino substitution places the nucleophilic nitrogen at the γ-position of the α,β-unsaturated ester, enabling distinct conjugate addition–cyclization manifolds and direct Sₙ2 displacement chemistry that are inaccessible to the 3-amino regioisomer [1][2]. Furthermore, the benzyl group on nitrogen modulates intramolecular hydrogen bonding strength—quantitatively distinct from N-methyl, N-phenyl, and unsubstituted analogs—which in turn affects conformational equilibria and downstream reactivity in stereoselective transformations [3]. Simply substituting a generic 3-aminocrotonate or an N-unprotected 4-aminocrotonate for this specific compound will alter diastereoselectivity, enantioselectivity, or displacement yields, as demonstrated by the comparative data presented below.

Ethyl 4-(Benzylamino)but-2-enoate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Diastereoselectivity in Organocatalytic Pyrrolidine Synthesis: N-Benzyl vs. N-Tosyl 4-Aminocrotonate

In a bifunctional thiourea-catalyzed cascade reaction with nitroolefins, ethyl 4-(benzylamino)but-2-enoate (1a) delivered the trisubstituted pyrrolidine product with a diastereomeric ratio (dr) exceeding 20:1, but with low enantioselectivity (ee up to 7%). In direct comparison, the N-tosyl-protected analog (1b) produced only a moderate dr of up to 68:32 but achieved enantiomeric excess values of 92–98% for the major trans–trans isomers [1]. This stark inversion of selectivity profile—high dr/low ee for the N-benzyl compound versus moderate dr/high ee for the N-tosyl compound—demonstrates that the N-benzyl protecting group uniquely favors diastereocontrol in this cascade transformation, making it the preferred starting material when diastereomeric purity is the primary optimization goal.

Organocatalysis Asymmetric synthesis Pyrrolidine heterocycles Diastereoselectivity

Nucleophilic Displacement Yield: Benzylamine on Ethyl 4-(Nosyloxy)-2-butenoate vs. Other Nucleophile/Substrate Combinations

In the Hoffman–Severns displacement study, ethyl 4-(nosyloxy)-2-butenoate (2a) reacted with benzylamine to afford ethyl 4-(benzylamino)but-2-enoate (4a) in 72% isolated yield. This yield compares favorably with displacement by other nucleophiles on the same substrate: thiocyanate gave 93%, thiourea gave 94%, azide gave 89%, and acetate gave 60% [1]. Furthermore, when the methyl ester analog (2d) was treated with benzylamine, the yield was 60%, indicating that the ethyl ester substrate outperforms the methyl ester by 12 percentage points for this specific displacement [1]. The ethyl ester thus provides a quantifiable yield advantage in direct Sₙ2 displacement routes to 4-benzylamino-2,3-unsaturated esters.

Nucleophilic displacement Vinyl amino esters Synthetic methodology 4-Substituted crotonates

Intramolecular Hydrogen Bond Strength: N-Benzyl vs. N-Me, N-Ph, and N-Unsubstituted β-Enamino Esters

DFT calculations at the B3LYP/6-311++G(d,p) level on the 3-substituted β-enamino ester series reveal that the N-benzyl analog (Bn-EAB) exhibits a σN-H→LP(2)O7 intramolecular hydrogen bond (IHB) interaction energy of 7.18 kcal/mol, placing it intermediate between the N-phenyl analog (Ph-EAB, 8.65 kcal/mol) and the N-methyl analog (Me-EAB, 6.77 kcal/mol), and significantly stronger than the unsubstituted EAB (5.21 kcal/mol) and methyl ester MAB (5.11 kcal/mol) [1]. The trend in IHB strength—Ph-EAB > Bn-EAB ∼ Me-EAB > EAB ∼ MAB—correlates with conformational rigidity and impacts the population of the hydrogen-bonded chelated conformer that governs reactivity toward electrophiles and nucleophiles. While these data are for the 3-substituted regioisomer, the electronic influence of the N-benzyl group on hydrogen bonding is a class-level property transferable to the 4-substituted scaffold.

Conformational analysis Intramolecular hydrogen bonding DFT calculations β-Enamino ester reactivity

Physicochemical Property Differentiation: Ethyl vs. Methyl Ester and 4-Benzylamino vs. 4-Unsubstituted Amino Crotonates

Ethyl 4-(benzylamino)but-2-enoate (MW 219.28, LogP 2.29, PSA 38.33 Ų) differs from its closest structural analogs in physicochemical properties that govern solubility, membrane permeability, and chromatographic behavior. The methyl ester analog (methyl 4-(benzylamino)but-2-enoate, MW 205.26) is lighter by 14 Da, while the N-unsubstituted ethyl 4-aminobut-2-enoate (MW 129.16) is 90 Da lighter and lacks the benzyl lipophilicity contribution . The LogP of 2.29 positions this compound in a moderately lipophilic range suitable for organic-phase reactions and normal-phase chromatographic purification, whereas the unsubstituted analog (estimated LogP ~0.3–0.5) would partition preferentially into aqueous phases. The polar surface area of 38.33 Ų is dominated by the ester carbonyl and secondary amine, predicting hydrogen-bond acceptor/donor capacity that is quantitatively distinct from the N-methyl analog (PSA reduced by ~9 Ų due to tertiary amine formation).

Lipophilicity Molecular weight Polar surface area Physicochemical profiling

Regiochemical Fidelity: 4-Substituted Benzylamino Crotonate vs. 2-Substituted Isomer Stability in Displacement Chemistry

The Hoffman–Severns study established that 4-(nosyloxy)-2,3-unsaturated esters (leading to 4-substituted products such as ethyl 4-(benzylamino)but-2-enoate) yield clean, stable substitution products in good yields. In contrast, the regioisomeric 2-(nosyloxy)-3,4-unsaturated esters produce substitution products that are 'prone to rearrangements and tautomerism, as is the starting material itself, so that the synthetic utility of these compounds is limited' [1]. Specifically, methyl 2-(nosyloxy)-3-butenoate (3d) reacted with benzylamine to give the 2-benzylamino ester 10 in >90% crude purity, but the product decomposed during attempted chromatographic purification and acid/base extraction [1]. This instability is intrinsic to the 2-amino-3,4-unsaturated ester scaffold, making the 4-substituted regioisomer the only viable choice for isolable, characterizable vinyl amino ester products in multi-step synthesis.

Regioselectivity Tautomerism Synthetic utility Vinylogous systems

Ethyl 4-(Benzylamino)but-2-enoate: Evidence-Backed Application Scenarios for Research Procurement and Industrial Sourcing


Diastereoselective Organocatalytic Synthesis of Polysubstituted Pyrrolidines

Ethyl 4-(benzylamino)but-2-enoate is the optimal 4-aminocrotonate substrate when high diastereomeric ratios (>20:1) are required in thiourea-catalyzed cascade reactions with nitroolefins to produce chiral trisubstituted pyrrolidines [1]. The N-benzyl protecting group provides superior diastereocontrol compared to the N-tosyl variant (dr 68:32), making this compound the reagent of choice for medicinal chemistry programs synthesizing pyrrolidine libraries where diastereomeric purity is the critical quality attribute. Researchers should procure this specific N-benzyl-protected crotonate rather than attempting in-situ protection, as the quantitative dr advantage has been validated only with the pre-formed benzylamino substrate [1].

Direct Nucleophilic Displacement Route to 4-Substituted-2,3-Unsaturated Ester Building Blocks

As demonstrated by Hoffman and Severns, the 4-(nosyloxy)-2,3-unsaturated ester precursor reacts with benzylamine to give ethyl 4-(benzylamino)but-2-enoate in 72% isolated yield via direct Sₙ2 displacement, with no competing Sₙ2′ product observed [2]. This compound subsequently serves as a stable, isolable vinyl amino ester intermediate that can be elaborated into densely functionalized unsaturated esters. The ethyl ester outperforms the methyl ester by 12 percentage points in this displacement, justifying procurement of the ethyl variant for gram-scale preparations. The 4-substituted regioisomer is uniquely stable to chromatographic purification, unlike the 2-substituted analogs that decompose on silica gel [2].

Precursor for Chemoenzymatic Synthesis of β-Amino Acid Esters

The benzylamino crotonate scaffold is directly relevant to chemoenzymatic production of chiral β-amino acid esters. A closely related process uses benzylamine in a thermal aza-Michael addition to trans-ethyl crotonate, followed by lipase-catalyzed kinetic resolution to produce ethyl (S)-3-(benzylamino)butanoate in continuous flow [3]. While this specific process yields the saturated β-amino ester rather than the unsaturated crotonate, the ethyl 4-(benzylamino)but-2-enoate scaffold provides the unsaturated precursor that can be reduced to the same β-amino acid ester framework. Research groups developing flow-chemistry routes to β-amino acid derivatives should consider this compound as a key intermediate for integrated chemo-enzymatic sequences.

Keto–Enol Tautomerism and Conformational Studies Using Well-Characterized β-Enamino Esters

The N-benzyl β-enamino ester scaffold has been extensively characterized by NMR spectroscopy, with two distinct isomers—a hydrogen-bonded chelated ketamine and an extended non-chelated structure—identified in solution [4]. The intermediate intramolecular hydrogen bond strength of the N-benzyl derivative (7.18 kcal/mol by NBO analysis) positions it between the strongly chelated N-phenyl and weakly chelated N-unsubstituted analogs, making it a valuable model compound for studying how N-substituent electronic effects modulate enamino ester conformation and reactivity [5]. Physical organic chemistry laboratories investigating tautomerism, hydrogen bonding, or Schiff base isomerization should procure this compound as a benchmark substrate with well-defined spectroscopic signatures.

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